

Foramsulfuron mode of action acetolactate synthase ALS inhibitor

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Compound Focus: Foramsulfuron

CAS No.: 173159-57-4

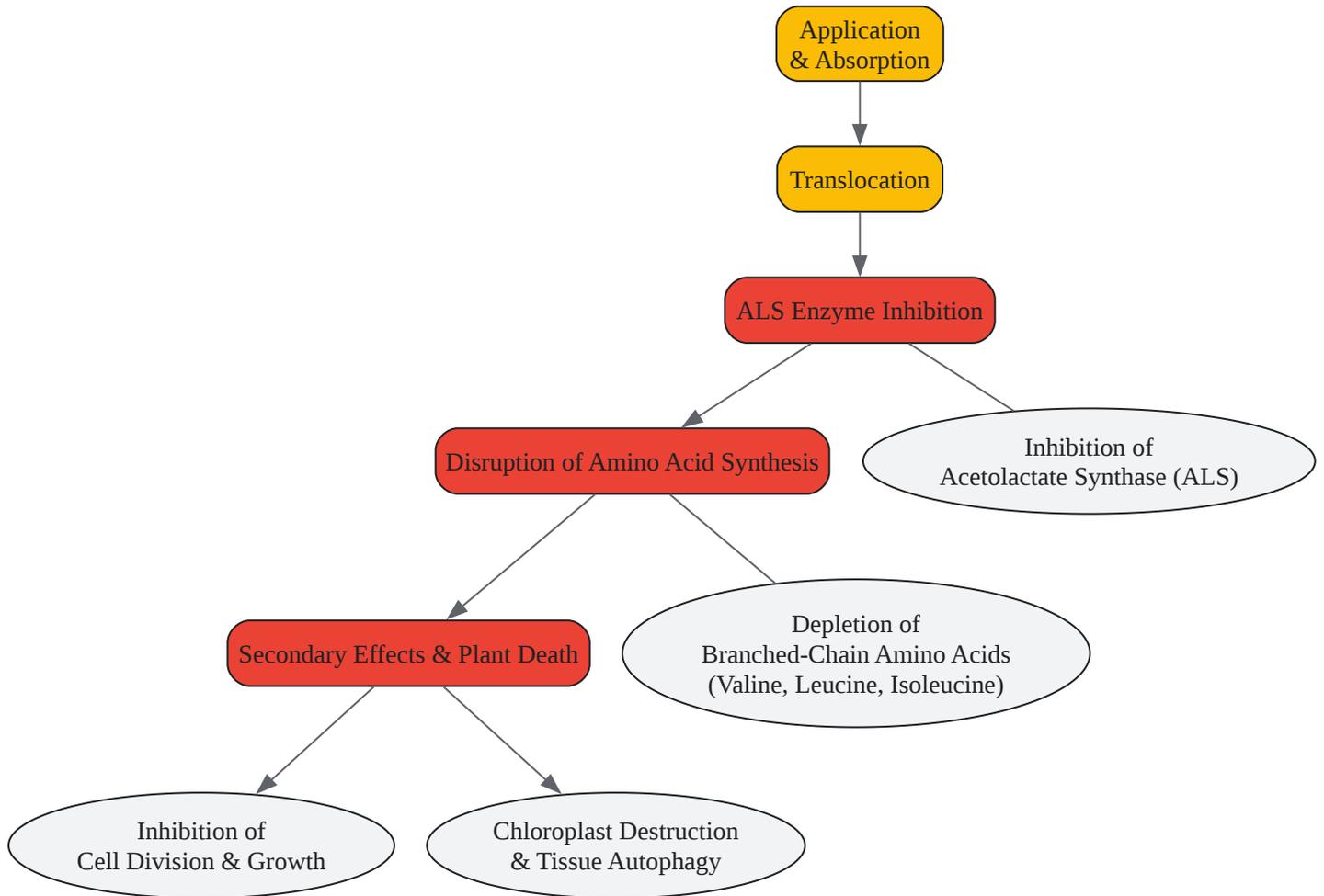
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Core Mechanism of Action and Herbicide Properties

Foramsulfuron belongs to the **sulfonylurea** chemical family and is classified as an **acetolactate synthase (ALS) inhibitor** (also known as acetohydroxyacid synthase, or AHAS). Its Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) group classification is **Group 2** [1] [2].

The sequence of its herbicidal action is as follows:



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Foramsulfuron's key physical and chemical properties that influence its environmental behavior and efficacy are summarized in the table below.

Property	Value	Significance / Implication
Water Solubility (at 20°C, pH 7)	3293 mg/L [1]	High solubility facilitates post-emergence activity and root uptake; potential for leaching [1].
Octanol-Water Partition Coefficient (Log P)	-0.78 [1]	Low lipophilicity indicates limited tendency to bioaccumulate [1].
Soil Persistence	"Not normally persistent" [1]	Short to moderate residual activity, reducing carryover risk to subsequent crops [1].
Molecular Mass	452.44 g/mol [1]	-
Chemical Formula	C ₁₇ H ₂₀ N ₆ O ₇ S [1]	-

Known Resistance Mechanisms and Case Studies

Over-reliance on ALS-inhibiting herbicides applies strong selection pressure, leading to resistant weed populations. Resistance to **foramsulfuron** is documented and occurs via two primary mechanisms:

- **Target-Site Resistance (TSR):** This involves mutations in the gene encoding the ALS enzyme, altering its structure so herbicides can no longer bind effectively. A common and consequential mutation is the **Trp-574-Leu** substitution, which confers broad resistance to multiple ALS-inhibitor classes [3] [4]. Other mutations, such as **Pro-197-Ser/Leu**, can also lead to resistance, sometimes with varying patterns of cross-resistance to other sulfonylurea herbicides [4] [5].
- **Non-Target-Site Resistance (NTSR):** This mechanism involves enhanced metabolism of the herbicide before it reaches its target. Research on *Amaranthus retroflexus* has shown that **cytochrome P450 monooxygenases** can metabolize and detoxify **foramsulfuron**. This was demonstrated experimentally by pre-treating plants with the P450 inhibitor malathion, which reversed the resistance [3].

The following table summarizes confirmed resistance cases from recent studies.

Weed Species	Resistance Mechanism(s) Identified	Experimental Context & Key Findings
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| **Bassia scoparia** (Kochia) [4] | **TSR:** ALS gene mutations (Pro197Ser, Pro197Leu, Trp574Leu). **NTSR:** Suspected cytochrome P450 metabolism (reversed by malathion). | Field-evolved population with **triple resistance** to ALS inhibitors, EPSPS inhibitors (e.g., glyphosate), and synthetic auxins (e.g., 2,4-D) [4]. || **Amaranthus retroflexus** (Redroot Pigweed) [3] | **TSR:** Trp574Leu mutation. **NTSR:** Metabolism by cytochrome P450. | Resistant biotypes collected from CONVISO SMART sugar beet fields showed extremely high resistance levels (up to 351-fold less sensitive). Malathion pre-treatment reduced resistance, confirming P450 involvement [3]. || **Shattercane** [5] | **TSR:** Various ALS gene mutations (e.g., Ala30Gly, Pro197Leu, Trp574Leu). | Greenhouse dose-response assays confirmed resistance to **foramsulfuron** and cross-resistance to other ALS inhibitors. Different mutations resulted in distinct resistance patterns across chemical families [5]. |

Experimental Protocols for Investigating ALS Inhibition

For researchers studying herbicide action and resistance, the following methodologies are foundational.

Whole Plant Dose-Response Bioassay

This is the primary method to confirm and quantify resistance.

- **Purpose:** To determine the dose of herbicide required to cause a 50% reduction in growth (GR_{50}) and to calculate the Resistance Index (RI) by comparing resistant (R) and susceptible (S) biotypes [3] [5].
- **Procedure:**
 - Grow R and S biotypes under controlled conditions.
 - Apply a range of **foramsulfuron** doses at a specific growth stage (e.g., 2-4 leaf stage).
 - Assess plant response after 21-28 days by measuring fresh weight, dry weight, and visual injury.
 - Use statistical software to generate dose-response curves and calculate GR_{50} values. The RI is calculated as $GR_{50}(R) / GR_{50}(S)$ [3].

Molecular Analysis for Target-Site Resistance

- **Purpose:** To identify specific mutations in the ALS gene.
- **Procedure:**
 - **DNA Extraction:** Isolate genomic DNA from leaf tissue of R and S plants.

- **PCR Amplification:** Design primers to amplify the conserved regions of the ALS gene where known resistance mutations occur.
- **Sequencing:** Sequence the purified PCR products and align the sequences with a reference ALS gene from a susceptible biotype to identify nucleotide substitutions and corresponding amino acid changes [3] [4] [5].

Biochemical Assay for Non-Target-Site Resistance

- **Purpose:** To investigate the role of cytochrome P450 in metabolic resistance.
- **Procedure:**
 - **Plant Pretreatment:** Divide R and S plants into two groups. One group is treated with a P450 inhibitor like malathion, and the other serves as an untreated control.
 - **Herbicide Application:** After a short period, apply a discriminating dose of **foramsulfuron** to all plants.
 - **Evaluation:** Assess plant injury after 14-21 days. A significant increase in injury in the malathion-pretreated R plants compared to the untreated R plants provides strong evidence for P450-mediated metabolism [3].

Research Implications and Future Directions

The evolution of resistance necessitates innovative management and research strategies.

- **Integrated Weed Management (IWM):** Experts strongly recommend rotating herbicides with different modes of action (e.g., HRAC Groups 4, 14, 27) and incorporating non-chemical control methods to reduce selection pressure [2].
- **Structural Biology and Crop Development:** Understanding the structural basis of resistance through computational methods like molecular docking and dynamics simulation is crucial. This knowledge aids in developing new herbicides and using gene-editing technologies like CRISPR-Cas to create herbicide-tolerant crops by introducing specific, targeted mutations into the crop's own ALS gene [6].

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